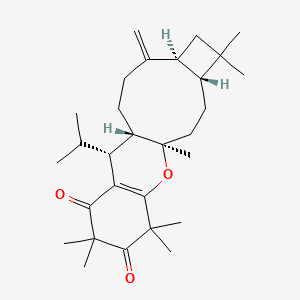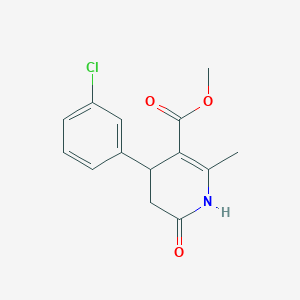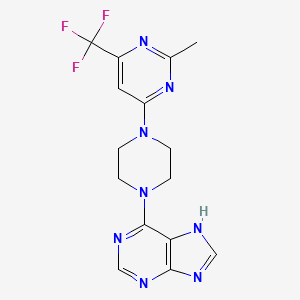
Myrtucommulone K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Myrtucommulone K is a complex organic molecule characterized by its unique tetracyclic structure This compound is notable for its multiple chiral centers and the presence of various functional groups, including a methylidene group and a dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Myrtucommulone K typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic framework through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the methylidene and dione are introduced through selective reactions, including alkylation and oxidation.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include:
Catalysis: Utilizing catalysts to improve reaction efficiency and yield.
Process Optimization: Streamlining reaction conditions, such as temperature, pressure, and solvent choice, to enhance productivity.
Purification: Employing advanced purification techniques, such as chromatography, to isolate the compound in high purity.
化学反应分析
Types of Reactions
Myrtucommulone K: can undergo various chemical reactions, including:
Oxidation: The dione moiety can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The methylidene group can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Myrtucommulone K: has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and functional groups make it suitable for developing advanced materials, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.
作用机制
The mechanism of action of Myrtucommulone K involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound may interfere with biological pathways, leading to changes in cellular function.
相似化合物的比较
Myrtucommulone K: can be compared with other tetracyclic compounds, such as:
Tetracyclines: Known for their antibiotic properties, tetracyclines have a similar tetracyclic structure but differ in functional groups and biological activity.
Steroids: Steroids also have a tetracyclic core but are distinguished by their specific functional groups and roles in biological systems.
Polycyclic Aromatic Hydrocarbons (PAHs): PAHs have multiple fused rings but lack the specific functional groups present in this compound.
属性
IUPAC Name |
(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-16(2)21-20-12-11-17(3)18-15-26(4,5)19(18)13-14-29(20,10)32-24-22(21)23(30)27(6,7)25(31)28(24,8)9/h16,18-21H,3,11-15H2,1-2,4-10H3/t18-,19-,20+,21-,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZJPVXGSLVTEM-DXMWYQIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2CCC(=C)C3CC(C3CCC2(OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H]2CCC(=C)[C@H]3CC([C@@H]3CC[C@]2(OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)


![(3Z)-1-benzyl-3-{[(2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2912560.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2912563.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2912566.png)

![N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2912571.png)

![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2912576.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)
